1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid

Catalog No.
S15844709
CAS No.
M.F
C21H28N2O6
M. Wt
404.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,...

Product Name

1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-1,7-diazaspiro[4.4]nonane-3-carboxylic acid

Molecular Formula

C21H28N2O6

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C21H28N2O6/c1-20(2,3)29-18(26)22-10-9-21(14-22)11-16(17(24)25)12-23(21)19(27)28-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,24,25)

InChI Key

KOFRJGHLGXGLCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(CN2C(=O)OCC3=CC=CC=C3)C(=O)O

1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid is a complex organic compound characterized by its dual protecting groups: benzyloxycarbonyl and tert-butoxycarbonyl. This compound is notable for its unique spirocyclic structure, which includes a diazaspiro framework, making it of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. The presence of these protecting groups allows for selective functionalization and deprotection, enhancing its utility in various

  • Deprotection Reactions: The tert-butoxycarbonyl and benzyloxycarbonyl groups can be removed under acidic or hydrogenolytic conditions, respectively.
  • Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the carboxylic acid group.
  • Oxidation and Reduction: The benzyloxycarbonyl group may be oxidized to a carboxylic acid, while the piperidine ring can undergo reduction or oxidation depending on the reagents used.

These reactions highlight the compound's versatility in synthetic pathways.

While specific biological activities of 1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid are not extensively documented, compounds with similar structures have shown potential as prodrugs in drug development. The protective groups may facilitate metabolic conversion to active forms that interact with biological targets. Further research is necessary to elucidate its specific mechanisms of action and potential therapeutic applications.

The synthesis of 1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid typically involves several steps:

  • Protection of the Piperidine Nitrogen: The nitrogen atom of piperidine is protected using a tert-butoxycarbonyl group by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
  • Introduction of Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced by reacting the Boc-protected piperidine with benzyl chloroformate in the presence of a base.
  • Formation of the Spiro Structure: The final steps involve cyclization to form the diazaspiro structure, typically achieved through condensation reactions involving suitable reagents.

These methods allow for the construction of the compound's complex architecture while maintaining functional group integrity.

1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid serves as an important intermediate in synthetic organic chemistry. Its applications include:

  • Drug Development: Due to its structural features, it may be utilized in designing new pharmaceuticals.
  • Synthetic Chemistry: It acts as a versatile building block for constructing more complex molecules.
  • Material Science: Potential applications in developing new materials with specific properties.

Several compounds share structural similarities with 1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid:

Compound NameUnique Features
N-Boc-piperidine-4-carboxylic acidLacks benzyloxycarbonyl group
N-Cbz-piperidine-4-carboxylic acidLacks tert-butoxycarbonyl group
N-Boc-N-Cbz-piperidineDoes not contain carboxylic acid functionality
Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylateDifferent spirocyclic structure
Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylateDifferent diazaspiro framework

The uniqueness of 1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid lies in its combination of both protecting groups and its specific spirocyclic architecture, which enhances its versatility for synthetic applications compared to similar compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

404.19473662 g/mol

Monoisotopic Mass

404.19473662 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-15-2024

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